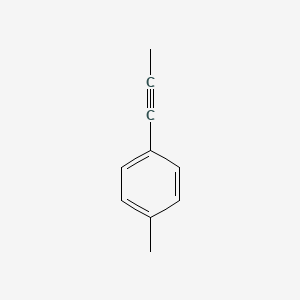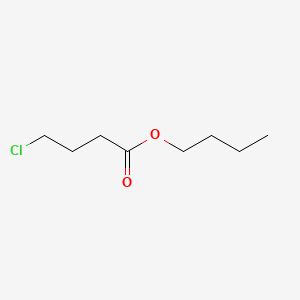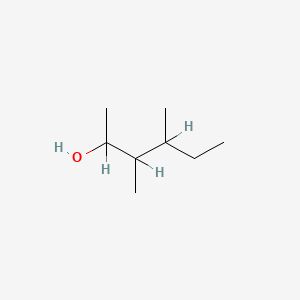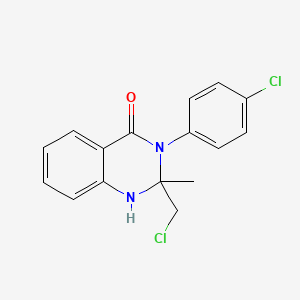
2-(Chloromethyl)-3-(4-Chlorophenyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One
Vue d'ensemble
Description
2-(Chloromethyl)-3-(4-Chlorophenyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields of research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied. In
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-3-(4-Chlorophenyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in inflammation and bacterial and fungal growth.
Biochemical and Physiological Effects:
Studies have shown that 2-(Chloromethyl)-3-(4-Chlorophenyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One exhibits a range of biochemical and physiological effects. In vitro studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, as well as inhibitory activity against the growth of bacteria and fungi. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in inflammation. In vivo studies have shown that this compound exhibits antitumor activity in animal models, as well as anti-inflammatory activity in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(Chloromethyl)-3-(4-Chlorophenyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One in lab experiments is its potential as an anticancer agent. This compound has been shown to exhibit cytotoxic activity against various cancer cell lines, making it a promising candidate for further investigation. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research of 2-(Chloromethyl)-3-(4-Chlorophenyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One. One area of research is the investigation of the mechanism of action of this compound, which may lead to the development of new anticancer agents or antimicrobial agents. Additionally, further studies are needed to determine the potential toxicity of this compound and its suitability for use in various applications. Finally, the development of new synthesis methods for this compound may lead to increased yields and purity, making it more suitable for use in various research applications.
Applications De Recherche Scientifique
2-(Chloromethyl)-3-(4-Chlorophenyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One has been extensively studied for its potential applications in various fields of research. One of the major areas of research is in the field of medicinal chemistry, where this compound has been investigated for its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of bacteria and fungi.
Propriétés
IUPAC Name |
2-(chloromethyl)-3-(4-chlorophenyl)-2-methyl-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O/c1-16(10-17)19-14-5-3-2-4-13(14)15(21)20(16)12-8-6-11(18)7-9-12/h2-9,19H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHJWVYMASMEIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30317618 | |
| Record name | 2-(Chloromethyl)-3-(4-Chlorophenyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30317618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-3-(4-Chlorophenyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One | |
CAS RN |
217461-92-2 | |
| Record name | 2-(Chloromethyl)-3-(4-chlorophenyl)-2,3-dihydro-2-methyl-4(1H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=217461-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-3-(4-Chlorophenyl)-2-Methyl-1,2,3,4-Tetrahydroquinazolin-4-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30317618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



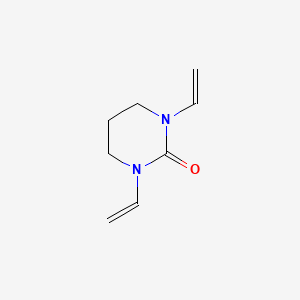
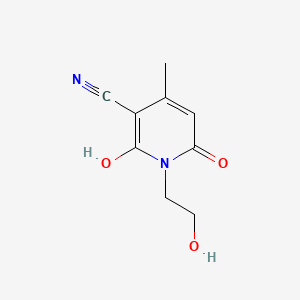
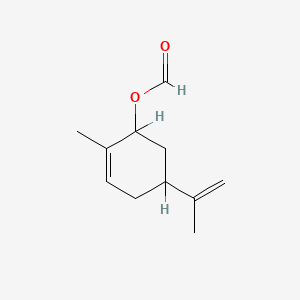

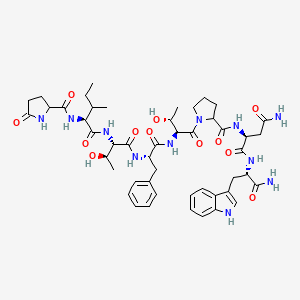
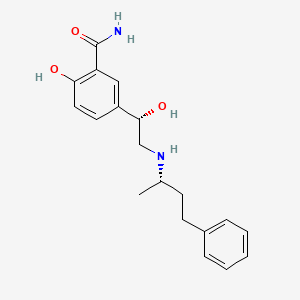

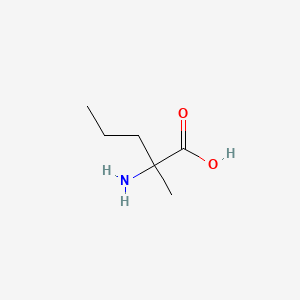
![Benzo[pqr]dinaphtho[8,1,2-bcd:2',1',8'-lmn]perylene](/img/structure/B1615718.png)
